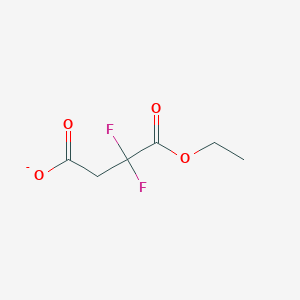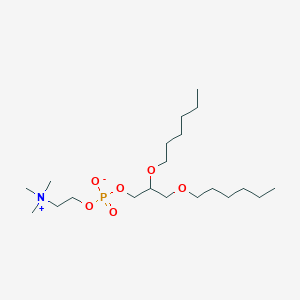
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine is a synthetic ether-linked phospholipid. It contains hexyl groups at the sn-1 and sn-2 positions of the glycerol backbone. This compound is commonly used in the generation of liposomes and artificial membranes to study membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-o-hexyl-sn-glycero-3-phosphocholine involves the etherification of glycerol with hexyl groups at the sn-1 and sn-2 positions. The reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on glycerol, followed by the addition of hexyl bromide (C6H13Br) to form the ether bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The ether bonds in the compound can be oxidized under strong oxidative conditions.
Substitution: The hexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the ether bonds can lead to the formation of aldehydes or carboxylic acids.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used in the study of membrane dynamics and interactions.
Biology: Employed in the formation of liposomes for drug delivery and membrane protein studies.
Medicine: Utilized in the development of lipid-based drug delivery systems.
Industry: Applied in the coating of hydrophobic surfaces and the formation of artificial membranes for various industrial processes
Mechanism of Action
The mechanism of action of 1,2-Di-o-hexyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane fluidity and dynamics. The compound interacts with membrane proteins and other lipids, affecting their function and behavior. This interaction is crucial for its role in drug delivery systems and membrane studies .
Comparison with Similar Compounds
Similar Compounds
1,2-Di-o-hexadecyl-sn-glycero-3-phosphocholine: Contains hexadecyl groups instead of hexyl groups.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Contains octanoyl groups.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains linoleoyl groups
Uniqueness
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine is unique due to its specific ether-linked hexyl groups, which provide distinct properties in terms of membrane dynamics and interactions. This makes it particularly useful in studies involving artificial membranes and liposomes .
Properties
Molecular Formula |
C20H44NO6P |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2,3-dihexoxypropyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H44NO6P/c1-6-8-10-12-15-24-18-20(25-16-13-11-9-7-2)19-27-28(22,23)26-17-14-21(3,4)5/h20H,6-19H2,1-5H3 |
InChI Key |
IQYIEYGHUQSRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B15093060.png)

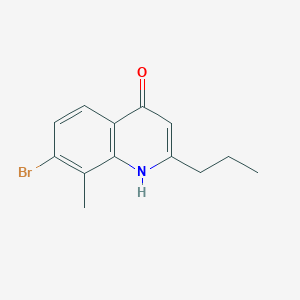


![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)
![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)
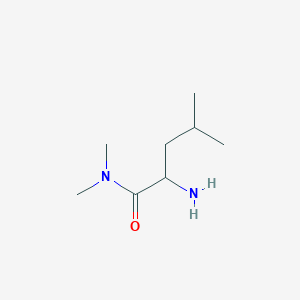
![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
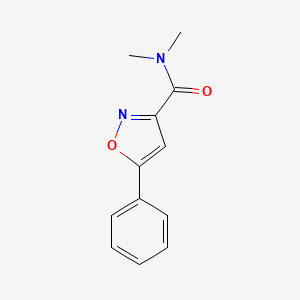
![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)
